molecular formula C17H15Cl2NO3 B2384836 2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid CAS No. 1214666-08-6

2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid

Cat. No. B2384836
M. Wt: 352.21
InChI Key: AXAUIOUQLSAYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid (CCCPBA) is a carboxylic acid that is widely used in scientific research due to its unique properties. It is a versatile compound with a wide range of applications in various scientific fields. CCCPBA has been used in the synthesis of various compounds, as a catalyst in organic reactions, and as a reagent in biochemical and physiological studies.

Scientific Research Applications

Molecular Docking and Spectroscopic Studies

2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid and its derivatives have been investigated through molecular docking and vibrational studies. These compounds have been analyzed for their structural and electronic properties, which contribute to their reactivity and potential biological activities. For instance, Vanasundari et al. (2018) explored the vibrational bands, stability, and noncovalent interactions of similar butanoic acid derivatives, finding them to be promising candidates for nonlinear optical materials and potential inhibitors of Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).

Structural Characterization and Hyperpolarizability Analysis

Research by Rahul Raju et al. (2015) on a compound structurally similar to 2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid focused on its molecular structure, hyperpolarizability, and electronic properties. The study emphasized the importance of understanding the intramolecular interactions and charge delocalization in such molecules, which can provide insights into their chemical and biological behaviors (Raju et al., 2015).

Applications in Antimicrobial and Antioxidant Studies

Compounds similar to 2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid have been synthesized and evaluated for their antimicrobial and antioxidant properties. For instance, Kumar et al. (2016) synthesized Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and assessed its in vitro antimicrobial and antioxidant activities, indicating the potential pharmacological importance of these compounds (Kumar et al., 2016).

Crystallographic and Thermal Studies

The crystal structure and thermal stability of similar butanoic acid derivatives have been analyzed, providing valuable data for understanding their physical and chemical properties. Nayak et al. (2014) investigated the crystal structure of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, revealing the molecular arrangement and stability under different conditions (Nayak et al., 2014).

properties

IUPAC Name

4-(4-chlorophenyl)-2-[(4-chlorophenyl)methylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c18-13-5-1-11(2-6-13)10-20-15(17(22)23)9-16(21)12-3-7-14(19)8-4-12/h1-8,15,20H,9-10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAUIOUQLSAYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid

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